8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 182181-31-3) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C₉H₅Cl₂F₃N₂ and a molecular weight of 269.05 g/mol . Its structure features:
- A chlorine substituent at position 6.
- A chloromethyl group at position 2, which serves as a reactive site for further functionalization.
- A trifluoromethyl group at position 6, contributing to electron-withdrawing effects and metabolic stability.
This compound is primarily used as an intermediate in synthesizing bioactive molecules, particularly antitrypanosomatid agents and antimicrobials. Its synthesis typically involves condensation of substituted pyridines with dichloroacetone under reflux conditions, followed by nitration or halogenation steps .
Properties
IUPAC Name |
8-chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N2/c10-2-6-4-16-3-5(9(12,13)14)1-7(11)8(16)15-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWDSSZJDYTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598423 | |
| Record name | 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-31-3 | |
| Record name | 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182181-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with α-Bromoketones
Reacting 2-amino-5-(trifluoromethyl)pyridine with 2-bromo-1-(chloromethyl)ethan-1-one in dimethylformamide (DMF) at 80–100°C yields 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This step achieves 70–85% efficiency, with the chloromethyl group introduced directly at position 2.
Oxidative Coupling Strategies
Copper-catalyzed oxidative coupling of 2-aminopyridines with terminal alkynes offers an alternative route. For example, using CuI (10 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant in tetrahydrofuran (THF) at 60°C produces the core structure with 65–75% yield.
Chlorination at Position 8
Introducing chlorine at position 8 requires selective electrophilic substitution. Chloramine-T (N-chloro-p-toluenesulfonamide) has emerged as a highly efficient chlorinating agent for imidazo[1,2-a]pyridines.
Solvent-Free Chlorination
Under solvent-free conditions, 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine reacts with 1.2 equiv of chloramine-T at room temperature for 5 minutes, achieving 92–95% yield of the 8-chloro derivative. This method minimizes byproducts and avoids toxic solvents.
Table 1: Chlorination Optimization
| Condition | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chloramine-T (1.2 eq) | Solvent-free | RT | 5 min | 95 |
| Cl₂ (gas) | DCE | 40°C | 2 hr | 78 |
| SO₂Cl₂ | CHCl₃ | Reflux | 6 hr | 65 |
Functionalization of the Chloromethyl Group
The chloromethyl group at position 2 is typically introduced during core synthesis but may require further optimization.
Direct Chloromethylation
Blanc chloromethylation—using paraformaldehyde and HCl gas in the presence of ZnCl₂—enables direct introduction of the -CH₂Cl group. This method, however, faces challenges in regioselectivity, yielding 60–70% of the desired product alongside 10–15% di-chlorinated byproducts.
Post-Synthesis Chlorination
Radical chlorination of a pre-existing methyl group using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) under UV light achieves 80–85% conversion. This method requires careful temperature control (40–50°C) to prevent over-chlorination.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety. A representative protocol involves:
-
Core Formation : Batch reaction of 2-amino-5-(trifluoromethyl)pyridine (10 kg) with 2-bromo-1-(chloromethyl)ethan-1-one (12 kg) in DMF at 90°C for 8 hours (yield: 82%).
-
Chlorination : Mixing the intermediate with chloramine-T (1.2 equiv) in a ribbon blender for 10 minutes (yield: 93%).
-
Purification : Crystallization from ethanol-water (4:1) achieves ≥99% purity.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Cost
| Method | Steps | Total Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Condensation + Chlorination | 2 | 76 | 1,200 |
| Oxidative Coupling | 3 | 58 | 1,800 |
| Industrial Batch | 2 | 82 | 900 |
The solvent-free chlorination route demonstrates superior yield and cost-effectiveness, making it the preferred method for commercial production.
Research Advancements and Challenges
Chemical Reactions Analysis
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features make it particularly valuable for developing drugs targeting neurological disorders and other therapeutic areas.
Case Study: Neurological Disorders
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit enhanced efficacy in treating conditions such as Alzheimer's and Parkinson's disease. For instance, a study highlighted the synthesis of novel analogs that improve cognitive function in animal models, showcasing the compound's potential in drug development .
Agricultural Chemicals
In the agricultural sector, 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is utilized in formulating agrochemicals . It provides effective solutions for pest control while minimizing environmental impact.
Case Study: Pest Control Formulations
A formulation study revealed that this compound enhances the efficacy of pesticides against resistant pest strains. Its incorporation into pesticide mixtures has shown to improve both the speed and effectiveness of pest eradication, making it a preferred choice for sustainable agriculture practices .
Material Science
The compound is also incorporated into advanced materials, such as coatings and polymers, due to its properties that enhance durability and resistance to harsh conditions.
In biochemical research, this compound plays a significant role in various assays and studies aimed at understanding complex biological processes.
Case Study: Therapeutic Strategies
Research utilizing this compound has led to breakthroughs in understanding enzyme inhibitors that could pave the way for new therapeutic strategies against cancer. The compound's ability to interact with specific biological targets has been documented in several peer-reviewed studies .
Environmental Monitoring
The chemical is employed in the detection and analysis of pollutants, contributing significantly to environmental safety and compliance with regulatory standards.
Data Table: Environmental Applications
| Application | Description |
|---|---|
| Pollutant Detection | Used in assays for detecting trace pollutants |
| Regulatory Compliance | Helps industries meet environmental regulations |
Mechanism of Action
The mechanism of action of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on Bioactivity: The trifluoromethyl group at position 6 enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to non-fluorinated analogs (e.g., 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) . Nitro groups (e.g., in 6-Chloro-8-(4-chlorophenyl)-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine) act as pharmacophores, significantly boosting antitrypanosomal activity (MICs: 1–9 μM) .
Solubility and Reactivity :
- Chloromethyl substituents (as in the target compound) offer reactivity for nucleophilic substitution, enabling covalent bonding to biological targets or further derivatization .
- Carboxylate esters (e.g., Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) increase aqueous solubility (logP ~2.5) compared to chloromethyl analogs (logP ~3.2), making them preferable for oral formulations .
Synthetic Flexibility :
- Bromine or iodine at position 8 (e.g., 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride) allows Suzuki-Miyaura cross-coupling for aryl functionalization, a strategy less feasible with chloromethyl groups .
Antimicrobial Potency :
- Imidazo[1,2-a]pyridines with additional nitrogens in the fused ring (e.g., imidazo[1,2-c]pyrimidines) show reduced antimicrobial activity (MICs: 5–9 μM) compared to the parent scaffold (MICs: 1–2 μM), highlighting the importance of the core structure .
Research Implications
- The chloromethyl group in this compound provides a versatile handle for synthesizing prodrugs or covalent inhibitors.
- Trifluoromethyl analogs exhibit superior pharmacokinetic profiles, making them candidates for drug development against neglected tropical diseases like Chagas disease .
- Future studies should explore hybrid molecules combining nitro , sulfonyl , and trifluoromethyl groups to optimize potency and solubility.
Biological Activity
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, with CAS number 182181-31-3, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 269.05 g/mol
- CAS Number : 182181-31-3
This compound features a unique imidazo-pyridine structure, which is often associated with various pharmacological activities.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 50 |
| Compound C | Streptococcus agalactiae | 75 |
These values suggest that the imidazo-pyridine derivatives could serve as effective antibacterial agents, particularly against Gram-positive bacteria such as S. aureus and S. agalactiae .
The mechanism by which imidazo-pyridine derivatives exert their antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of nucleic acid synthesis. This dual action can lead to bacteriostatic or bactericidal effects depending on the concentration and specific structure of the compound.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI examined various imidazo-pyridine derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited potent activity against S. aureus, with some derivatives achieving MIC values lower than standard antibiotics . -
Structure-Activity Relationship (SAR) :
Another research effort focused on the SAR of imidazo-pyridine compounds, revealing that substitutions at the 2 and 6 positions significantly influenced antibacterial potency. The presence of halogen atoms, such as chlorine and fluorine, was crucial for enhancing biological activity . -
Clinical Implications :
A review highlighted the potential of imidazo-pyridine derivatives in treating resistant bacterial strains, particularly in light of increasing antibiotic resistance. The study emphasized the need for further clinical evaluation to establish efficacy and safety profiles .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
